T-26c

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Core Compound Profile

The table below summarizes the fundamental technical data for T-26c:

| Property | Description |

|---|---|

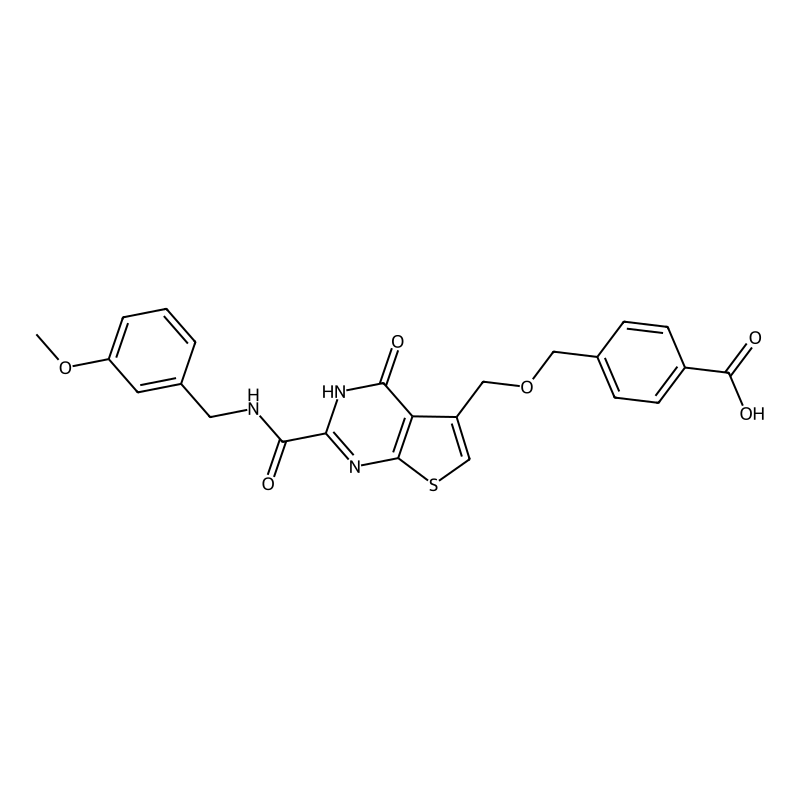

| IUPAC Name | Provided in SMILES notation: COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C(=O)O)C=C4)C(=O)N2 [1] |

| Molecular Weight | 479.51 g/mol [2] [1] |

| Chemical Formula | C₂₄H₂₁N₃O₆S [2] [1] |

| CAS Number | 869296-13-9 [1] |

| Mechanism of Action | Selective, potent inhibition of Matrix Metalloproteinase-13 (MMP-13) [2] [1] |

| Primary Target (IC₅₀) | MMP-13 (6.9 - 6.75 pM) [2] [1] |

| Key Advantage | >2,600-fold selectivity for MMP-13 over related metalloenzymes, minimizing off-target effects [2] [1] |

Biochemical & Pharmacological Data

For research planning and analysis, the following quantitative data and experimental findings are critical.

Table 1: Key Quantitative Biochemical Data

| Parameter | Value / Measurement |

|---|---|

| IC₅₀ (MMP-13) | 6.75 - 6.9 pM (picomolar) [2] [1] |

| In Vitro Solubility (DMSO) | 15.62 - 40 mg/mL (32.57 - 83.41 mM) [2] [1] |

| In Vitro Activity | 87.4% inhibition of collagen breakdown at 0.1 μM in a stimulated cartilage model [1] |

Table 2: Reported In Vivo Pharmacokinetic Parameters (Guinea Pigs)

| Parameter | Free Acid (this compound) | Disodium Salt Formulation |

|---|---|---|

| AUC (ng·h/mL) | 6,478 | 8,357 |

| Cₘₐₓ (ng/mL) | 911 | 1,445 |

Note: Data obtained from a study involving oral administration at 10-20 mg/kg [1].

Mechanism of Action and Experimental Evidence

This compound is a highly potent and selective matrix metalloproteinase-13 (MMP-13) inhibitor with an IC₅₀ of 6.75 pM and more than 2,600-fold selectivity over other related metalloenzymes [1]. Its mechanism and experimental validation are detailed below.

Schematic of this compound inhibiting the MMP-13 mediated collagen degradation pathway.

Supporting Experimental Evidence:

- In Vitro Model: The primary evidence for this compound's efficacy comes from an IL-1β and oncostatin M stimulated cartilage model. In this system, this compound significantly inhibits the breakdown of collagen, showing 87.4% inhibition at a concentration of 0.1 μM [1].

- In Vivo Pharmacokinetics: Studies in guinea pigs show that this compound is well-absorbed after an oral dose of 10-20 mg/kg. Formulating this compound as a disodium salt resulted in improved pharmacokinetic parameters, including a higher AUC (8357 ng·h/mL vs 6478 ng·h/mL) and Cmax (1445 ng/mL vs 911 ng/mL) compared to the free acid, suggesting enhanced exposure [1].

Application in Research

This compound serves as a powerful tool in biological research, particularly in:

- Mechanistic Studies: Used to specifically probe the role of MMP-13 in various pathological processes, such as arthritis, cancer metastasis, and fibrosis [1] [3]. Its high selectivity helps isolate MMP-13's function from other MMPs.

- Drug Discovery: Serves as a reference compound or a starting point for developing new therapeutic agents targeting MMP-13. Research into its disodium salt formulation provides valuable insights for improving the drug-like properties of similar molecules [1].

References

Comprehensive Technical Guide: T-26c MMP-13 Inhibitor Discovery, Characterization, and Experimental Protocols

Introduction and Background

Matrix Metalloproteinase-13 (MMP-13) represents a crucial therapeutic target in osteoarthritis and cancer metastasis due to its central role in extracellular matrix degradation. As a collagenase, MMP-13 demonstrates particular efficiency in cleaving type II collagen, the primary structural component of articular cartilage, making it a key driver of cartilage destruction in osteoarthritis. Additionally, MMP-13 overexpression has been documented across multiple cancer types, including breast cancer, where it correlates with bone metastasis and poor patient outcomes. The development of MMP-13 inhibitors has been challenging due to the high structural homology across MMP family members, leading to dose-limiting musculoskeletal syndrome (MSS) with early-generation broad-spectrum inhibitors. This has driven research toward highly selective inhibitors that avoid the active-site zinc binding characteristic of non-selective MMP inhibitors, instead targeting secondary binding sites (exosites) unique to MMP-13.

The quest for selective MMP-13 inhibition gained significant momentum with the discovery that exosite-binding inhibitors could achieve exceptional selectivity profiles. T-26c emerged from this new generation of MMP-13 inhibitors, designed specifically to overcome the limitations of previous clinical candidates. Its development represents a case study in structure-based drug design, leveraging detailed structural knowledge of MMP-13's unique S1′ and S1″ binding pockets to achieve unprecedented selectivity while maintaining high potency. The following sections provide a comprehensive technical analysis of this compound's discovery, mechanism, characterization data, and experimental protocols suitable for research applications.

Discovery and Rational Design Strategy

The discovery of this compound followed a rational design approach based on previous lead compounds identified through high-throughput screening. Initial leads such as compound 44 (IC₅₀ = 12 nM) provided the foundation for optimization, with X-ray crystallography revealing key interactions with MMP-13's S1′ specificity pocket [1]. Through structure-based drug design, researchers discovered an adjacent hydrophobic S1″ pocket that could be exploited for enhanced selectivity and potency. This previously unexplored binding site, adjacent to the S1′ site accommodating the quinazolinone template, presented an opportunity for designing inhibitors with improved interaction profiles.

Table: Design Strategy for this compound MMP-13 Inhibitor

| Design Element | Structural Feature | Purpose | Result |

|---|---|---|---|

| Central Scaffold | Thieno[2,3-d]pyrimidine-2-carboxamide | Core structure | Optimal positioning in S1′ pocket |

| S1″ Binding Group | Carboxybenzene at 5-position | Interaction with Lys140 | Enhanced potency and selectivity |

| Linker Optimization | Variable length spacers | Connect scaffold to S1″ group | Improved binding affinity |

| Zinc Avoidance | Non-hydroxamate structure | Prevent active site Zn binding | Reduced off-target effects |

The critical breakthrough came from incorporating a carboxybenzene group at the 5-position of the thieno[2,3-d]pyrimidine scaffold, strategically positioned to form a salt bridge with Lys140 in the S1″ binding site [1]. This specific interaction proved crucial for enhancing both potency and selectivity, as Lys140 is not conserved in the same spatial arrangement in other MMP family members. The molecular weight of the resulting compound this compound is 479.51 g/mol, with the chemical formula C₂₄H₂₁N₃O₆S and CAS number 869296-13-9 [2] [3]. The design strategy successfully avoided traditional zinc-binding groups, instead focusing on exosite interactions that conferred exceptional selectivity while maintaining low nanomolar potency.

Biochemical Characterization and Potency

Inhibition Potency and Selectivity Profile

This compound demonstrates extraordinary potency against MMP-13, with reported IC₅₀ values ranging from 6.75 pM to 6.9 pM in enzymatic assays [2] [4]. This places it among the most potent MMP-13 inhibitors ever reported. More significantly, this compound exhibits remarkable selectivity, showing more than 2,600-fold selectivity over other related metalloenzymes [2]. This exceptional selectivity profile addresses the primary limitation of earlier MMP inhibitors that failed in clinical trials due to off-target effects and subsequent musculoskeletal syndrome.

Table: Biochemical Characterization Data for this compound

| Parameter | Value | Experimental Conditions | Reference |

|---|---|---|---|

| IC₅₀ for MMP-13 | 6.75-6.9 pM | Enzymatic assay | [2] [4] |

| Selectivity Factor | >2,600-fold | Against related metalloenzymes | [2] |

| Collagen Degradation Inhibition | 87.4% at 0.1 μM | IL-1β and oncostatin M stimulated cartilage | [2] [3] |

| Solubility in DMSO | 15.62 mg/mL (32.57 mM) | In vitro conditions | [2] |

| Physical Form | White to off-white powder | Solid state | [2] [3] |

The selectivity mechanism stems from this compound's unique binding mode that exploits structural features specific to MMP-13. Unlike traditional MMP inhibitors that target the conserved catalytic zinc ion, this compound binds to the S1′ specificity pocket and the adjacent S1″ hydrophobic pocket, regions that show significant structural variation among MMP family members [5] [1]. This exosite-binding mechanism represents a paradigm shift in MMP inhibitor design, avoiding the conservation challenges that plagued zinc-binding inhibitors. The noncompetitive inhibition kinetics further confirm this mechanism, showing that this compound does not compete with substrate for active site binding but rather modulates enzyme activity through distinct allosteric sites [5].

Cellular and Tissue Efficacy

In cellular models, this compound has demonstrated significant functional efficacy in biologically relevant systems. In interleukin-1β (IL-1β) and oncostatin M stimulated cartilage, this compound produced 87.4% inhibition of collagen breakdown at a concentration of 0.1 μM [2] [3]. This demonstrates its ability to effectively penetrate tissue and inhibit MMP-13-mediated collagen degradation in a pathophysiologically relevant context. The potent inhibition of collagen breakdown is particularly significant given that type II collagen degradation represents the irreversible step in osteoarthritis progression, suggesting this compound's potential as a disease-modifying agent.

Beyond osteoarthritis models, this compound has been utilized as a chemical probe to investigate MMP-13 function in other disease contexts. In cancer research, this compound was employed to study MMP-13's role in promoting the osteogenic potential of BMP9 (bone morphogenetic protein 9) through enhancement of Wnt/β-catenin signaling via HIF-1α upregulation in mouse embryonic fibroblasts [6]. These findings revealed a previously unrecognized function of MMP-13 in mesenchymal stem cell lineage decision and provided insights into potential applications in bone tissue engineering and cancer metastasis. The availability of highly selective probes like this compound is crucial for delineating the complex roles of specific MMPs in physiological and pathological processes, as compensatory mechanisms and functional redundancy among MMP family members often complicate genetic approaches.

In Vivo Profile and Therapeutic Potential

The pharmacokinetic profile of this compound has been evaluated in preclinical models, demonstrating favorable characteristics for in vivo applications. Studies reported that this compound was well absorbed across multiple species at oral doses of 10-20 mg/kg [2]. Formulation optimization led to significant improvements in pharmacokinetic parameters, with the disodium salt formulation of this compound showing enhanced exposure in guinea pigs compared to the free acid form. Specifically, the disodium salt produced an AUC of 8357 ng·h/mL and Cmax of 1445 ng/mL, compared to an AUC of 6478 ng·h/mL and Cmax of 911 ng/mL for the free acid this compound [2].

These promising pharmacokinetic properties, combined with its exceptional potency and selectivity, suggest this compound's potential as a therapeutic candidate for MMP-13-mediated diseases. The cartilage-protective effects observed in preclinical models position this compound as a potential disease-modifying osteoarthritis drug (DMOAD), which represents a significant unmet medical need in rheumatology [7]. Additionally, its efficacy in inhibiting cancer-related processes such as osteoclastogenesis and bone metastasis suggests potential applications in oncology [8] [6]. The high membrane permeability and oral availability further enhance its therapeutic utility, enabling systemic administration for conditions where MMP-13 activity contributes to disease progression.

Experimental Protocols and Methodologies

MMP-13 Inhibition Assay Protocol

The enzymatic inhibition assay for this compound against MMP-13 utilizes a fluorescence resonance energy transfer (FRET)-based method with triple-helical peptide substrates that mimic native collagen structure [9]. Begin by preparing the assay buffer consisting of 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5. Recombinant MMP-13 catalytic domain is diluted in assay buffer to a working concentration of 1-2 nM. Prepare this compound stock solutions in DMSO and serially dilute in assay buffer to achieve the desired concentration range (typically from 10 mM down to pM concentrations), ensuring the final DMSO concentration does not exceed 1% (v/v).

The FRET substrate fTHP-15 [(Gly-Pro-Hyp)₅-Gly-Pro-Lys(Mca)-Gly-Pro-Gln-Gly~Leu-Arg-Gly-Gln-Lys(Dnp)-Gly-Val-Arg-(Gly-Pro-Hyp)₅-NH₂] is added to each well at a final concentration of 1.5 μM [9]. Initiate the reaction by adding the enzyme solution and monitor fluorescence continuously (excitation 325 nm, emission 395 nm) for 30-60 minutes at 30°C. Calculate percent inhibition using the formula: % Inhibition = [1 - (Slope_inhibitor/Slope_control)] × 100. Determine IC₅₀ values by fitting the inhibition data to a four-parameter logistic equation using non-linear regression analysis. This assay specifically measures triple-helical peptidase activity, which more accurately reflects MMP-13's collagenolytic activity compared to single-stranded substrates [9].

Cartilage Explant Collagen Degradation Assay

The functional efficacy of this compound in preventing collagen degradation can be assessed using a cartilage explant model [2] [7]. Obtain fresh articular cartilage from bovine nasal septum or human joint replacement surgeries, and cut into explants of approximately 2 mm³. Pre-culture explants in DMEM/F12 medium with 10% FBS for 24 hours to stabilize metabolic activity. Stimulate collagen degradation by adding a combination of IL-1β (10 ng/mL) and oncostatin M (10 ng/mL) to the culture medium. Add this compound at various concentrations (typically 0.1-10 μM) alongside cytokine stimulation.

Culture explants for 10-14 days, with medium changes every 2-3 days. Quantify collagen degradation by measuring the release of hydroxyproline or C2C collagen neoepitope in the conditioned medium using specific ELISA kits. Alternatively, assess collagen content in explants after the culture period using hydroxyproline assay or histological analysis with collagen-specific stains (e.g., picrosirius red). Include appropriate controls including unstimulated explants and cytokine-stimulated explants without inhibitor. This protocol models the inflammatory environment of osteoarthritis and provides physiologically relevant data on this compound's cartilage-protective efficacy [7].

Experimental workflow for assessing this compound efficacy in cartilage explant model

In Vivo Pharmacokinetics Protocol

For evaluation of this compound pharmacokinetics, employ Sprague-Dawley rats (250-300 g) or guinea pigs (300-350 g) following appropriate institutional animal care guidelines [2]. Prepare this compound as either free acid or disodium salt formulation in 0.5% methylcellulose suspension for oral administration at 10-20 mg/kg. For intravenous administration, formulate this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution. Administer compounds to animals (n=3-5 per group) via oral gavage or tail vein injection.

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes. Separate plasma by centrifugation and store at -80°C until analysis. Extract this compound from plasma using protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate. Quantify this compound concentrations using LC-MS/MS with multiple reaction monitoring (MRM). For the disodium salt formulation, monitor transitions m/z 479.5→[product ions] for this compound. Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, t₁/₂, and clearance using non-compartmental analysis with validated software. This protocol demonstrates the oral bioavailability and exposure parameters critical for therapeutic application.

Conclusion

This compound represents a significant advancement in MMP-13 inhibitor development, achieving exceptional potency (pM IC₅₀) and unprecedented selectivity (>2,600-fold) through a novel exosite-binding mechanism that avoids the conserved catalytic zinc ion. Its efficacy in preventing collagen degradation in cartilage explants (87.4% inhibition at 0.1 μM) and favorable pharmacokinetic profile across multiple species support its potential as a therapeutic candidate for osteoarthritis and cancer metastasis. The detailed experimental protocols provided enable researchers to evaluate MMP-13 inhibition and cartilage-protective effects using biologically relevant models. As a highly selective chemical probe, this compound continues to facilitate the investigation of MMP-13's roles in various pathological processes, highlighting the importance of targeted inhibitor design in overcoming the challenges of protease inhibitor development.

References and Additional Resources

For researchers seeking additional information on this compound, the following resources are available:

- Commercial Sources: MedChemExpress (Catalog No. HY-100518) and Sigma-Aldrich (Catalog No. SML1915) offer this compound for research purposes [2] [3].

- Structural Data: Consult the Structural Genomics Consortium (SGC) website for full characterization details and X-ray crystallography data [3].

- Related Compounds: Investigate analogs such as RF036 and inhibitor 3 for comparison of different selectivity profiles and pharmacological properties [8].

References

- 1. Highly potent, selective, and orally available MMP-13 ... [sciencedirect.com]

- 2. This compound | MMP-13 Inhibitor [medchemexpress.com]

- 3. This compound = 98 HPLC 869296-13-9 [sigmaaldrich.com]

- 4. MMP Inhibition | MMP Inhibitor Review [selleckchem.com]

- 5. Characterization of Selective Exosite-Binding Inhibitors of ... [pmc.ncbi.nlm.nih.gov]

- 6. MMP13 promotes the osteogenic potential of BMP9 by ... [sciencedirect.com]

- 7. Screening of MMP-13 Inhibitors Using a GelMA-Alginate ... [mdpi.com]

- 8. Matrix Metalloproteinase 13 Inhibitors for Modulation of ... [pmc.ncbi.nlm.nih.gov]

- 9. High throughput screening of potentially selective MMP-13 ... [pmc.ncbi.nlm.nih.gov]

Quantitative Profile of T-26c

The core quantitative data for T-26c, including its potency, selectivity, and basic chemical properties, are consolidated in the following table.

| Property | Value | Details / Assay Conditions |

|---|---|---|

| IC₅₀ (MMP-13) | 6.9 pM [1] [2] / 6.75 pM [3] [4] | Cell-free assay of human MMP-13 catalytic domain [1] [3] [2]. |

| Selectivity | >2,600-fold | Selectivity over other related metalloenzymes (e.g., MMP-1, MMP-7, MMP-9, MMP-14, TACE) [1] [3] [4]. |

| Molecular Weight | 479.51 g/mol [1] [3] [4] | Molecular Formula: C₂₄H₂₁N₃O₆S [1] [3] [4] |

| CAS Number | 869296-13-9 [1] [3] [4] |

Experimental Data & Protocols

This compound has been validated in both biochemical and more complex biological systems. The key experimental findings and detailed methodologies are provided below.

In Vitro and Ex Vivo Efficacy

- Collagen Degradation Assay: In a bovine nasal cartilage explant model stimulated with IL-1β and oncostatin M, this compound significantly inhibited collagen breakdown, showing 87.4% inhibition at a concentration of 0.1 μM [3] [4].

- Crystallographic Validation: The mechanism of action is structurally confirmed, with the probe-target interaction detailed in the Protein Data Bank (PDB) entry 3WV1 [2].

Detailed Experimental Protocol: Kinase Assay

The following methodology for determining the IC₅₀ value was adapted from the search results [3] [4]:

- Buffer Preparation: The MMP assay buffer consisted of 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, and 0.05% Brij-35.

- Enzyme Activation: Pro-MMPs were activated by pre-incubation with 1 mM aminophenylmercuric acetate (APMA) in the assay buffer at 37 °C for 2 hours (for MMP-1, 2, 7, 8, 10, 13) or 18 hours (for MMP-3 and 9).

- Inhibition Assay: The inhibition assays were performed in a buffer containing the activated enzymes and a fluorescent peptide substrate (Cy3-PLGLK(Cy5Q)AR-NH₂ for MMPs) in the presence of various concentrations of this compound.

- Reaction Termination & Measurement: After incubation at 37 °C for 40 minutes, the reaction was terminated by adding EDTA (pH 8.0). The increase in fluorescence was measured using a spectrofluorimeter.

- Data Calculation: Enzyme activity (%) was calculated as:

[(X - C)/(T - C)] * 100, where:X= fluorescence count with inhibitorT= fluorescence count without inhibitor (total activity)C= fluorescence count with EDTA (background) IC₅₀ values were subsequently determined using iterative fitting.

The workflow of this assay is summarized in the following diagram:

In Vivo Pharmacokinetics

In guinea pigs, oral administration of a disodium salt formulation of this compound improved pharmacokinetic parameters compared to the free acid form [3] [4]:

- Disodium Salt Formulation: AUC = 8357 ng·h/mL, Cₘₐₓ = 1445 ng/mL.

- Free Acid this compound: AUC = 6478 ng·h/mL, Cₘₐₓ = 911 ng/mL. The compound was reported to be well-absorbed across tested species at an oral dose of 10–20 mg/kg [3] [4].

Application Note: Understanding IC₅₀

For your research context, it is valuable to note that the IC₅₀ (Half Maximal Inhibitory Concentration) is a critical parameter used to evaluate a compound's potency. It represents the concentration at which a substance achieves a 50% inhibition of a specific biological or biochemical function [5]. The exceptionally low picomolar (pM) IC₅₀ of this compound against MMP-13 indicates very high potency.

References

- 1. This compound | MMP inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Probe this compound [chemicalprobes.org]

- 3. This compound | MMP [targetmol.com]

- 4. This compound CAS:869296-13-9 LM8BR07191IN - 联迈生物官方商城 [shlmai.net]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and ... [pmc.ncbi.nlm.nih.gov]

Quantitative Selectivity Profile of T-26c

The following table consolidates the key potency and selectivity data for T-26c from scientific sources.

| Target Enzyme | Potency Value (IC₅₀) | Selectivity Ratio vs. MMP-13 | Assay Type |

|---|---|---|---|

| MMP-13 | 0.0069 nM (6.9 pM) [1] | - | Inhibition of human MMP13 catalytic domain [1] |

| MMP-2 | 18 nM [1] | >2,600-fold | Cell-free assay [1] [2] |

| MMP-10 | 160 nM [1] | >23,000-fold | Cell-free assay [1] |

| MMP-3 | 600 nM [1] | >86,000-fold | Cell-free assay [1] |

| MMP-8 | 780 nM [1] | >113,000-fold | Cell-free assay [1] |

| MMP-1, MMP-7, MMP-9, MMP-14, TACE | >10,000 nM [1] | >1,400,000-fold | Cell-free assay [1] |

Experimental Protocols for Key Assays

The primary data on this compound is derived from standardized biochemical and structural biology techniques.

- In Vitro Potency Assay: The IC₅₀ value for MMP-13 was determined by measuring the inhibition of the catalytic activity of the human MMP-13 catalytic domain [1]. This is a cell-free biochemical assay that assesses the compound's direct ability to block the enzyme's function.

- Off-Target Selectivity Assessment: The selectivity profile was established by testing this compound against a panel of related metalloenzymes (including other MMPs and TACE) using similar cell-free enzymatic assays to determine their respective IC₅₀ values [1].

- Structural Biology: The molecular basis of this compound's interaction with MMP-13 has been elucidated. The 3D structure of the probe bound to its target is available in the Protein Data Bank (PDB) under the identifier 3WV1 [1].

Mechanism of Action & Pathway

This compound functions by directly and selectively inhibiting the enzyme Matrix Metalloproteinase-13 (MMP-13), also known as Collagenase 3. The following diagram illustrates the logical relationship between this compound binding and its primary cellular effect.

> this compound binds to the active site of MMP-13, preventing the enzyme from cleaving its natural substrates and halting downstream degradation processes.

Application Notes for Researchers

- In Vitro Formulation: For cell-based experiments, this compound is typically dissolved in DMSO at a high concentration (e.g., 40 mg/mL or 83.41 mM). It is insoluble in water or ethanol [2].

- Probe Status: According to ChemicalProbes.org, this compound is a recommended chemical probe for MMP-13, though its SERP (Standards for Experimental Probe Reporting) review was ongoing as of its last update in 2020 [1].

References

Mechanism of Action and Selectivity Profile

T-26c functions as a highly potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13 or collagenase 3) [1] [2] [3]. Its primary mechanism of action is the direct inhibition of the MMP-13 catalytic domain, which is supported by a co-crystal structure (PDB ID: 3WV1) [3].

The core of its activity is its exceptional potency and selectivity. The compound's IC50 value (half-maximal inhibitory concentration) against MMP-13 is consistently reported at approximately 6.9 pM (picomolar) in cell-free assays [1] [3] [4]. This potency is coupled with remarkable selectivity, reported to be more than 2,600-fold over other related metalloenzymes [1] [2].

The table below summarizes the quantitative activity of this compound against MMP-13 and a selection of off-target MMPs, illustrating its clean selectivity profile.

| Enzyme Target | Reported IC50 / Potency | Assay Type |

|---|---|---|

| MMP-13 | 6.9 pM [1], 6.75 pM [2] | Cell-free assay [1] |

| MMP-2 | 18 nM [3] | Off-target selectivity assay [3] |

| MMP-10 | 160 nM [3] | Off-target selectivity assay [3] |

| MMP-3 | 600 nM [3] | Off-target selectivity assay [3] |

| MMP-8 | 780 nM [3] | Off-target selectivity assay [3] |

| MMP-1, MMP-7, MMP-9, MMP-14, TACE | >10,000 nM ( >10 µM) [3] | Off-target selectivity assay [3] |

This specific binding and inhibition of MMP-13 prevents the enzyme from degrading type II collagen, which is a major component of cartilage [1] [4]. The following diagram illustrates the core mechanism and cellular consequence of this compound activity.

Experimental Evidence and Protocols

The functional activity of this compound has been validated in both cellular and animal models, confirming its relevance in biologically complex systems.

In Vitro Cellular Evidence: In an ex vivo model using bovine nasal septum cartilage explants stimulated with IL-1β and oncostatin M, this compound demonstrated significant inhibition of collagen breakdown. At a concentration of 0.1 µM, it achieved 87.4% inhibition of collagen degradation [2]. This experiment is a key validation of its efficacy in a tissue-relevant context.

In Vivo Pharmacokinetics: this compound displays favorable oral bioavailability in animal studies. Research indicates that the compound is well-absorbed in various species at doses of 10–20 mg/kg [2]. The use of a disodium salt formulation of this compound was shown to improve pharmacokinetic parameters in guinea pigs, resulting in a higher maximum concentration (Cmax = 1445 ng/mL) and greater overall exposure (AUC = 8357 ng·h/mL) compared to the free acid form [2].

For researchers using this compound, the following practical information is essential:

- Solubility and Stock Solutions: this compound has high solubility in DMSO (e.g., 40 mg/mL, or approximately 83 mM) but is insoluble in water or ethanol. For in vivo studies, validated formulations include a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O, achieving a concentration of 1.0 mg/mL [1].

- Storage and Stability: The compound should be stored as a powder at -20°C, where it is stable for up to three years. Solutions in DMSO stored at -20°C or -80°C are typically stable for one or two years, respectively [2].

Chemical Probe Summary

This compound is recognized by the chemical probe community as a high-quality, selective inhibitor for MMP-13 [3]. Its well-characterized mechanism, picomolar potency, and excellent selectivity profile make it a valuable tool for dissecting the biological roles of MMP-13 in research settings related to cartilage biology, osteoarthritis, and cancer.

References

matrix metalloproteinase-13 inhibitor T-26c

Quantitative Biochemical Data of T-26c

The table below summarizes key biochemical and pharmacological properties of this compound from vendor specifications and peer-reviewed literature.

| Property | Value / Description |

|---|---|

| Molecular Target | Matrix Metalloproteinase-13 (MMP-13) [1] [2] [3] |

| IC₅₀ (Potency) | 6.75 - 6.9 pM (cell-free assay) [1] [2] [4] |

| Selectivity | >2,600-fold selectivity for MMP-13 over other related metalloenzymes (e.g., MMP-1, -7, -9, -14) [1] [2] |

| Molecular Weight | 479.51 g/mol (free acid); 523.47 g/mol (disodium salt) [1] [3] |

| CAS Number | 869296-13-9 (free acid); 869298-22-6 (disodium salt) [1] [3] |

| In Vitro Activity | 87.4% inhibition of collagen breakdown in IL-1β/oncostatin M-stimulated cartilage at 0.1 μM [1] |

| In Vivo PK (Guinea Pig) | Well absorbed; Disodium salt formulation shows AUC=8357 ng·h/mL and Cmax=1445 ng/mL at 10-20 mg/kg oral dose [1] |

Experimental Protocols and Biological Evidence

In Vitro Cartilage Degradation Assay

This protocol demonstrates the compound's functional efficacy in a disease-relevant model [1].

- Experimental Setup: Use bovine nasal septum cartilage explants. Stimulate the explants with a combination of IL-1β and oncostatin M to induce pathological collagen degradation.

- Treatment: Apply this compound to the culture medium. A concentration of 0.1 μM is cited as effective.

- Outcome Measurement: Measure the inhibition of collagen breakdown. In the cited study, this compound achieved 87.4% inhibition at 0.1 μM [1].

In Vivo Pharmacokinetic (PK) Study

This protocol outlines how the oral bioavailability of this compound was evaluated [1].

- Model: Guinea pigs.

- Dosing: Administer this compound via oral gavage at a dose of 10-20 mg/kg. The disodium salt formulation is recommended for improved absorption.

- PK Analysis: Collect plasma samples at various time points. Analyze the data to determine key parameters:

- AUC (Area Under the Curve): 8357 ng·h/mL (disodium salt) vs. 6478 ng·h/mL (free acid).

- Cmax (Max Concentration): 1445 ng/mL (disodium salt) vs. 911 ng/mL (free acid) [1].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the role of MMP-13 in disease and how this compound inhibits it, along with a general workflow for experimental validation.

Key Considerations for Researchers

- Off-target Selectivity: While exceptionally selective for MMP-13, this compound does inhibit other MMPs at higher concentrations. For accurate interpretation, profile key off-targets like MMP2 (IC₅₀ = 18 nM) and MMP10 (IC₅₀ = 160 nM) in your experimental system [4].

- Optimal Formulation: The disodium salt form of this compound offers superior oral bioavailability in animal models compared to the free acid [1] [3].

- Solubility and Storage: this compound is soluble in DMSO (e.g., ~36 mg/mL) [5]. For stability, store lyophilized powder at -20°C in a desiccated environment. Aliquot DMSO stock solutions to avoid repeated freeze-thaw cycles [1] [5].

References

- 1. This compound | MMP-13 Inhibitor [medchemexpress.com]

- 2. This compound | MMP inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. T 26c disodium salt | Matrix Metalloproteases [tocris.com]

- 4. Probe this compound [chemicalprobes.org]

- 5. This compound | matrix metalloproteinase-13 (MMP-13) inhibitor [adooq.com]

Historical Background and Development

The T-26's origin traces back to the Soviet Union's acquisition and refinement of the British Vickers 6-Ton tank in the early 1930s [1].

- Foreign Origin: A Soviet committee purchased 15 Vickers 6-Ton tanks and full technical documentation in 1930 [1].

- Domestic Adaptation: Soviet engineers at the K.E. Voroshilov factory did not simply copy the design but made significant modifications, creating the T-26 [1].

- Model Evolution: The T-26C represents the 1938 model, featuring a new conical turret with a smaller cross-section, improved optics, and various hull modifications [2].

The development process from the initial Vickers tanks to the this compound is outlined below:

Technical Specifications of the this compound

The this compound incorporated several technical improvements over earlier models. Key quantitative data is summarized in the table below.

| Specification | Details |

|---|---|

| Type | Light Infantry Tank [1] |

| Place of Origin | Soviet Union [1] |

| Service Period | 1931–45 (USSR) [1] |

| Crew | 3 (Commander, Gunner, Driver) [1] |

| Mass | 9.6 tonnes [1] |

| Dimensions (L×W×H) | 4.65 m × 2.44 m × 2.24 m [1] |

| Main Armament | 45 mm 20K tank gun [1] |

| Secondary Armament | 7.62 mm DT machine gun [1] |

| Armor | 6 to 15 mm (Homogeneous) [1] [3] |

| Engine | 90 hp T-26 (4-cylinder petrol) [1] |

| Max Speed (Road) | 31.1 km/h [1] |

| Operational Range (Road) | 220–240 km [1] |

Design Evolution and Variants

The T-26 platform was highly adaptable, leading to over 50 modified vehicles [4].

- Turret Design: The this compound's most distinguishing feature was its single, semi-conical turret with a smaller cross-section, which was an improvement over the earlier cylindrical turrets [2] [3].

- Specialized Variants: The chassis was used for various experimental and series-produced vehicles, including:

- Foreign Use: Captured T-26s, including the this compound, were used by Axis forces like Germany, who designated it the Panzerkampfwagen this compound 740(r), and Finland [2] [1].

Summary

The this compound was a late-model variant of the widely produced Soviet T-26 light tank. Its development showcases a process of licensed production, technical refinement, and adaptation for specialized roles. Key identifiers for the this compound are its semi-conical turret and service history with both Soviet and Axis forces during World War II.

References

Core Scientific Background of T-26c

T-26c functions as a highly potent and selective matrix metalloproteinase-13 (MMP-13) inhibitor [1] [2] [3]. Its primary mechanism of action is to bind to the MMP-13 enzyme, thereby inhibiting its activity. MMP-13, also known as collagenase-3, plays a key role in the degradation of type II collagen, a major component of cartilage. This makes MMP-13 a significant target in conditions like osteoarthritis.

The development of this compound involved structure-based drug design (SBDD), where X-ray co-crystal structures of MMP-13 were used to maximize interactions between the inhibitor and the protein's specificity pocket, resulting in high affinity and selectivity [3].

Quantitative Data Summary

The table below summarizes the key quantitative data for this compound from multiple sources.

| Parameter | Value | Source / Assay |

|---|---|---|

| IC₅₀ (MMP-13) | 6.9 pM [1] / 6.75 pM [2] [3] | Cell-free assay [1] |

| Selectivity | >2,600-fold over other related metalloenzymes [1] [2] [3] | N/A |

| In Vitro Activity | 87.4% inhibition of collagen breakdown at 0.1 μM [2] [4] [3] | IL-1β and oncostatin M stimulated cartilage [2] |

| Molecular Weight | 479.51 g/mol [1] [2] | - |

| Chemical Formula | C₂₄H₂₁N₃O₆S [1] [2] [3] | - |

| CAS Number | 869296-13-9 [1] [2] [4] | - |

Experimental Protocols

The following experimental details are based on referenced studies.

In Vitro Protocol: Inhibition of Collagen Breakdown

- Objective: To evaluate the efficacy of this compound in inhibiting collagen degradation in an ex vivo cartilage model.

- Key Steps:

- Stimulation: Cartilage tissue is stimulated with a combination of IL-1β and oncostatin M to induce a catabolic state and upregulate MMP activity, mimicking disease conditions [2] [3].

- Treatment: The tissue is treated with this compound. A concentration of 0.1 μM is reported to cause 87.4% inhibition of collagen breakdown [2] [4] [3].

- Measurement: The extent of collagen degradation is quantified, likely by measuring released collagen fragments or using a specific collagenase activity assay.

In Vivo Protocol: Pharmacokinetic (PK) Profile

- Objective: To assess the absorption and systemic exposure of this compound in animal models.

- Key Steps:

- Formulation: The compound is administered orally. Studies have compared the free acid form of this compound with its disodium salt formulations, which show improved absorption [2] [3].

- Dosing: Animals (e.g., guinea pigs) are dosed at 10–20 mg/kg [2] [3].

- PK Analysis: Blood samples are collected over time to measure plasma concentration.

Signaling Pathway and Mechanism

The diagram below illustrates the core mechanism of action of this compound in inhibiting cartilage collagen breakdown.

Research Applications and Formulation Notes

- Primary Application: this compound is a valuable chemical probe for specifically investigating the role of MMP-13 in pathological processes such as osteoarthritis, cancer, and other conditions involving tissue remodeling [2] [4] [3].

- In Vitro Formulation: this compound is soluble in DMSO (e.g., 10-40 mg/mL) [1] [4] [3]. For cell-based assays, stock solutions in DMSO are diluted into the culture medium.

- In Vivo Formulation: For animal studies, validated formulations include:

The data from commercial suppliers [1] [2] [3] and a peer-reviewed source [4] are highly consistent, confirming this compound's well-characterized profile as a selective MMP-13 probe.

References

Chemical Profile and Mechanism of Action

Chemical Structure and Properties T-26c (CAS No. 869296-13-9) is a small molecule with the molecular formula C₂₄H₂₁N₃O₆S and a molecular weight of 479.51 g/mol [1] [2] [3]. It is described as a white to off-white solid [2] [4].

Mechanism of Action as an MMP-13 Inhibitor this compound acts as a highly potent and selective inhibitor for Matrix Metalloproteinase-13 (MMP-13, also known as collagenase-3) [1] [2] [3]. Its exceptional potency is demonstrated by an IC₅₀ value in the picomolar range. The inhibitor was designed using structure-based drug design (SBDD) to maximize interactions within the specificity pocket (S1' site) of MMP-13, which contributes to its high affinity and notable selectivity—showing more than 2,600-fold selectivity over other related metalloenzymes [1] [4].

The following diagram illustrates the conceptual mechanism by which this compound inhibits MMP-13 and prevents collagen degradation.

Mechanism of this compound inhibition of MMP-13 and collagen degradation.

Summary of Key Bioactivity Data

The high potency and selectivity of this compound translate into significant functional effects in both cellular and animal models.

Table 1: In Vitro Bioactivity of this compound

| Assay Type | Key Finding | Experimental Detail | Reference |

|---|---|---|---|

| Enzymatic Inhibition | IC₅₀ = 6.75 pM (cell-free) | >2,600-fold selectivity over other metalloenzymes [1] [2] [4]. | [1] |

| Cartilage Explant (Bovine) | 87.4% inhibition of collagen breakdown at 0.1 μM | Assay stimulated with IL-1β and Oncostatin M; hydroxyproline release measured [1] [5] [4]. | [1] |

Table 2: In Vivo Pharmacokinetics of this compound

| Parameter | Free Acid (this compound) | Disodium Salt Formulation | Notes |

|---|---|---|---|

| Cₘₐₓ | 911 ng/mL | 1445 ng/mL | In guinea pigs [1] [5] [4]. |

| AUC | 6478 ng·h/mL | 8357 ng·h/mL | The disodium salt shows improved exposure [1] [5] [4]. |

| General Absorption | Well absorbed in all species tested at 10-20 mg/kg oral dose [1] [5]. |

Detailed Experimental Protocols

For researchers aiming to replicate or understand the foundational studies, here is a summary of key methodologies.

MMP-13 Enzyme Inhibition Assay [1]

- Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

- Enzyme Activation: Pro-MMP-13 was activated with 1 mM APMA at 37°C for 2 hours.

- Reaction: Activated enzyme and fluorescent peptide substrate (Cy5-QQHLGHA~K(Cy3)-NH₂) were incubated with various concentrations of this compound for 40 minutes at 37°C.

- Termination & Detection: Reaction was stopped with EDTA, and fluorescence was measured. IC₅₀ values were determined by fitting the data to calculate the inhibitor concentration that reduces enzyme activity by 50%.

Cartilage Explant Collagen Degradation Assay [1]

- Tissue Preparation: Bovine nasal septum cartilage was sliced into ~1 mm³ cubes.

- Stimulation & Treatment: Cartilage cubes were cultured in medium supplemented with 10 ng/mL IL-1β and 50 ng/mL Oncostatin M, with or without this compound.

- Culture Duration: Incubation for 14 days, with supernatant collection and medium replacement every 7 days.

- Endpoint Measurement: Papain digested remaining cartilage. Hydroxyproline content (a marker for collagen) in media and digested tissue was determined colorimetrically using chloramine T and Ehrlich's reagent (p-dimethylaminobenzaldehyde) to calculate the percentage of collagen degradation and inhibition.

The workflow for this key experiment is outlined below.

Workflow for the cartilage explant collagen degradation assay.

Formulation and Solubility

For practical research application, here is key physicochemical and formulation data:

- In Vitro Solubility: Soluble in DMSO (~12-40 mg/mL, ~25-83 mM) [1] [3] [4]. It is insoluble in water and ethanol [3].

- In Vivo Dosing: For animal studies, this compound can be formulated for oral administration. One validated in vivo formulation uses 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, prepared by sequential addition and mixing, to achieve a clear solution at 1-2 mg/mL [1] [3].

References

- 1. - T | MMP | TargetMol 26 c [targetmol.com]

- 2. This compound | MMP-13 Inhibitor [medchemexpress.com]

- 3. This compound | MMP inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. - T | inhibitor of matrix metalloproteinase-13 (MMP-13) 26 c [invivochem.com]

- 5. - T _product_DataBase_PeptideDB 26 c [peptidedb.com]

Application Note: Assessing Pro-Immunogenic Effects on CT26 Colon Cancer Cells

This application note outlines a methodology to evaluate the cytotoxicity and induction of immunogenic cell death (ICD) in CT26 cells treated with an oxidizing saline solution, a potential novel therapeutic approach [1].

- Objective: To investigate the tumor-toxic and pro-immunogenic properties of plasma-treated saline (PTS) on murine CT26 colorectal cancer cells in vitro.

- Background: Metastatic colorectal cancer remains a therapeutic challenge. Physical plasma-treated saline generates reactive oxygen and nitrogen species (ROS/RNS), inducing oxidative stress that can trigger immunogenic cell death. This process can stimulate the immune system to recognize and attack cancer cells, making it a promising area for adjuvant therapy development [1].

- Experimental Summary: CT26 cells were treated with saline solutions oxidized by a cold physical plasma jet. The treatment's efficacy was assessed through cytotoxicity assays, cell death analysis, and measurement of established ICD markers in both 2D monolayers and 3D tumor spheroids [1].

Detailed Experimental Protocol

The following protocol is adapted from the research by Bekeschus et al. (2019) and can be used as a basis for evaluating pro-immunogenic treatments on CT26 cells [1].

1. Preparation of Plasma-Treated Saline (PTS) * Reagent: Phosphate-buffered saline (PBS). * Equipment: An argon plasma jet. * Procedure: Treat 50 ml of PBS with the argon plasma jet. Standard exposure times are 20 minutes (P20) and 60 minutes (P60). After treatment, compensate for evaporation by adding double-distilled water to restore the original volume. The P60 condition typically generates a hydrogen peroxide (H₂O₂) concentration of approximately 100 µM, which can be confirmed by measurement.

2. Cell Culture and Treatment * Cell Line: CT26 murine colon carcinoma cells. * Culture Conditions: Maintain cells in appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C and 5% CO₂. * Experimental Setup: * Seed CT26 cells in culture plates or as 3D spheroids. * Treatment Groups: Include control (untreated PBS), P20, P60, and a control with 100 µM H₂O₂ added directly to PBS (H100). * Incubation: Replace the culture medium with the respective saline solutions and incubate for 30 minutes. After treatment, replace the saline with fresh culture medium for post-incubation analysis.

3. Key Assays and Methodologies * Viability and Cytotoxicity Assessment: * Metabolic Activity: Use MTT or WST-1 assays 24 hours post-treatment to measure cell viability [1]. * Cell Death Kinetics: Use time-lapse video microscopy over 48 hours to monitor cell count and morphological changes. Incorporate propidium iodide (PI) staining to quantify terminal cell death [1]. * Mode of Cell Death Analysis: * Apoptosis/Necrosis Staining: At 24-48 hours post-treatment, stain cells with Annexin V and DAPI. Analyze by flow cytometry to distinguish apoptotic (Annexin V+/DAPI-) from necrotic (Annexin V+/DAPI+) cells [1]. * Caspase Activity: Use a fluorescent caspase-3/7 activity assay as a complementary method to confirm apoptosis [1]. * Immunogenic Cell Death (ICD) Marker Detection: * ICD is characterized by the surface exposure or release of damage-associated molecular patterns (DAMPs). Key markers include calreticulin (CRT) exposure on the cell surface, and the release of ATP and HMGB1. * Surface Calreticulin: Fix treated cells and stain with an anti-calreticulin antibody followed by a fluorescent secondary antibody. Analyze via flow cytometry or high-content imaging. * ATP Release: Collect cell culture supernatants and measure ATP concentration using a luciferase-based bioluminescence assay. * HMGB1 Release: Analyze cell culture supernatants using an HMGB1-specific ELISA. * Functional T Cell Activation Assay: * Co-culture PTS-treated, irradiated CT26 cells with bone marrow-derived dendritic cells (BMDCs) to allow antigen uptake and presentation. * Isolate CD8+ T cells from a mouse spleen and co-culture them with the primed BMDCs. * After several days, measure T cell activation by flow cytometry (e.g., CD69 and CD25 expression) and cytokine production (e.g., IFN-γ) by ELISA [2].

Data Presentation and Analysis

The table below summarizes expected outcomes from key experiments based on the referenced study [1].

| Assay | Control (P0) | P20 Treatment | P60 Treatment | H100 Treatment |

|---|---|---|---|---|

| Metabolic Activity (24h) | 100% | ~75% reduction | ~75% reduction | ~75% reduction |

| Apoptotic Cells (Annexin V+) | Baseline | Significant increase | Significant increase | Significant increase |

| Necrotic Cells (PI+) | Low | Minimal increase | Minimal increase | Minimal increase |

| Caspase 3/7 Activity | Baseline | Significant increase | Significant increase | Significant increase |

| Intracellular Oxidation | Baseline | Significant increase | Highest increase | Moderate increase |

| 3D Spheroid Death | Low | Moderate increase | High increase | Moderate increase |

Experimental Workflow and Signaling Pathways

The diagram below outlines the key stages of the experimental workflow for this protocol.

The following diagram illustrates the core signaling pathway involved in the induction of immunogenic cell death, which is central to the mechanism of action being studied.

Discussion and Conclusion

For researchers and drug development professionals, this protocol provides a robust framework for evaluating the efficacy of novel compounds or physical treatments, like PTS, that aim to kill cancer cells while simultaneously activating the immune system.

- Key Advantages: The combination of 2D and 3D culture models offers a more physiologically relevant assessment of treatment efficacy. The multi-parametric analysis, spanning from simple cytotoxicity to complex immune activation, provides a comprehensive picture of the treatment's mechanism of action [1].

- Considerations: The specific reactive species profile of PTS depends on the plasma source and treatment parameters. It is crucial to chemically characterize the PTS (e.g., measure H₂O₂, nitrite, nitrate concentrations) for experimental reproducibility [1].

- Conclusion: The induction of immunogenic cell death represents a promising strategy for improving cancer therapy outcomes. The detailed protocol for CT26 cells outlined here serves as a valuable tool for screening and validating potential immunogenic anti-cancer agents in vitro.

References

T-26c bovine nasal cartilage explant assay

BNC Explant Assay: Application Notes

Bovine Nasal Cartilage (BNC) is an effective in vitro model for screening potential therapeutic compounds for osteoarthritis (OA) and cartilage repair, offering a homogeneous tissue structure that lacks the zonal complexity of articular cartilage [1].

Key Advantages and Applications

The BNC explant model is particularly useful for:

- High-Throughput Screening: The model is suitable for culturing in standard multi-well plates, facilitating efficient drug screening [2].

- Studying Cartilage Degradation: You can induce a catabolic state mimicking OA using agents like the cytokine interleukin-1 (IL-1), which upregulates matrix-degrading enzymes (MMPs, ADAMTS) and downregulates matrix synthesis [3].

- Evaluating Anabolic Therapies: The model can test growth factors that promote repair, such as BMP-7 (which counteracts IL-1 effects and enhances matrix synthesis) and TGF-β1 (which supports matrix integrity in long-term culture) [3] [2].

- Assessing Biomaterials: The model is suitable for co-culture with implant materials (e.g., Bacterial Nanocellulose) to study cell-material interactions and cell migration [2].

Experimental Protocol

Below is a detailed methodology for establishing and running a BNC explant assay, incorporating tissue preparation, treatment, and analysis.

Tissue Acquisition and Preparation

- Source: Obtain fresh BNC from a local slaughterhouse immediately after animal sacrifice [1].

- Transport and Storage: Transport the tissue in saline solution (154 mM NaCl) and store frozen at -20°C until use. Thaw at room temperature before processing [1].

- Preparation of Explants:

- Cut the BNC into small blocks (approximately 2 mm × 2 mm × 2 mm) using a scalpel [1].

- Alternatively, for a punch model, use a biopsy punch to create doughnut-shaped cartilage cylinders. A second, smaller punch can create a central defect for biomaterial testing [2].

- Remove all non-cartilaginous tissues carefully and rinse the explants in saline or phosphate-buffered saline (PBS) [1] [2].

Culture Conditions

- Baseline Medium: Use a culture medium such as F12 Nutmix (1:1), supplemented with 5% Fetal Calf Serum (FCS), 100 μg/ml gentamycin, and insulin-transferrin-selenium (ITS) supplement [2].

- Experimental Groups:

- Control Group: Culture explants in baseline medium alone.

- Catabolic Induction Group: Culture explants in baseline medium supplemented with pro-inflammatory cytokines (e.g., IL-1).

- Treatment Group: Culture explants in cytokine-containing medium with the addition of the test compound.

- Culture Environment: Maintain cultures at 37°C in a 5% CO₂ atmosphere. Change the culture medium three times per week. Long-term cultures can be maintained for up to 8 weeks [2].

Sample Treatment and Intervention

The table below outlines common agents used to modulate cartilage metabolism in the BNC model.

| Agent Type | Example | Concentration / Method | Primary Effect |

|---|---|---|---|

| Catabolic Agent | Interleukin-1 (IL-1) | Specific concentration to be determined from literature | Induces matrix degradation; mimics osteoarthritis [3] |

| Anabolic Agent | Transforming Growth Factor-β1 (TGF-β1) | Specific concentration to be determined from literature | Promotes matrix synthesis; maintains cartilage homeostasis [3] [2] |

| Anabolic Agent | Bone Morphogenetic Protein-7 (BMP-7) | Specific concentration to be determined from literature | Counters IL-1 effect; stimulates aggrecan/collagen type II [3] |

| Enzyme (for Digestion Control) | Trypsin | 10 min to 17 hrs immersion | Controlled depletion of proteoglycans for calibration [1] |

| Enzyme (for Total Digestion) | Papain | 2 hrs immersion | Complete digestion for biochemical analysis [1] |

Outcome Assessment and Analysis

A combination of methods should be used to evaluate the biochemical and structural changes in the explants.

| Analysis Method | Measured Parameters | Application in the BNC Assay |

|---|---|---|

| Biochemical Assay | Proteoglycan (PG) content, Hydroxyproline (for collagen) | Quantifies total matrix loss/synthesis in digest solutions [1] |

| Fourier Transform Infrared Imaging (FT-IRI) | Spatial distribution of collagen and PG | Maps macromolecular content across the tissue section; uses Principal Component Regression (PCR) for quantification [1] |

| Histology & Immunohistochemistry | Tissue structure, presence of Collagen Type II, Aggrecan | Visually assesses matrix integrity and composition (e.g., Safranin O for PGs) [2] |

| Gene Expression Analysis | mRNA levels of ACAN, COL2A1, COL1A1, MMP-13 | Profiles chondrocyte activity and differentiation state using qPCR [2] |

| Electron Microscopy | Ultrastructure of matrix and cells | Provides high-resolution detail of collagen fibrils and proteoglycans [4] |

Signaling Pathways in Cartilage Explants

The diagram below illustrates the key signaling pathways that regulate the balance between cartilage anabolism (repair) and catabolism (degradation), which can be investigated using the BNC explant model.

Experimental Workflow for BNC Explant Assay

The following diagram outlines the step-by-step experimental workflow, from tissue preparation to data analysis.

Critical Technical Considerations

- Tissue Viability: The BNC punch model is robust for long-term culture (up to 8 weeks) and maintains matrix integrity and chondrocyte viability, especially with TGF-β1 stimulation [2].

- Analytical Specificity: Using Principal Component Regression (PCR) with FT-IRI data provides more accurate quantification of collagen and proteoglycan concentrations than simple peak-area methods, due to overlapping infrared absorption bands [1].

- Model Limitations: Chondrocytes may not deeply immigrate into biomaterial implants with small pore sizes (e.g., 2-5 μm), which can limit integration. This should be considered when testing scaffolds [2].

References

T-26c Compound Profile and Experimental Applications

| Aspect | Details |

|---|---|

| Compound Name | T-26c [1] |

| Primary Target | Matrix Metalloproteinase-13 (MMP-13) [1] |

| Inhibitory Potency (IC₅₀) | 6.75 pM (cell-free assay) [1] |

| Selectivity | >2,600-fold selectivity over other related metalloenzymes [1] |

| Key Functional Assay | Bovine Nasal Cartilage Explants [1] |

| Inhibition of Collagen Degradation | 87.4% inhibition at 0.1 μM in IL-1β and oncostatin M stimulated cartilage [1] |

| In Vivo Pharmacokinetics | Good oral absorption in guinea pigs (AUC: 8357 ng·h/mL for disodium salt) [1] |

Introduction to this compound and Collagen Degradation

This compound is a highly potent and selective matrix metalloproteinase-13 (MMP-13) inhibitor with significant potential for therapeutic intervention in osteoarthritis (OA). MMP-13 is a key enzyme responsible for the degradation of type II collagen, the primary structural component of articular cartilage [2]. In OA, increased MMP-13 activity leads to excessive breakdown of type II collagen, contributing to irreversible cartilage damage and joint degeneration [2]. The development of specific MMP-13 inhibitors like this compound represents a promising approach for disease-modifying osteoarthritis drugs (DMOADs) that target the underlying pathophysiology rather than merely alleviating symptoms [2].

Mechanism of Action

This compound functions through direct inhibition of MMP-13 enzymatic activity. MMP-13 belongs to the matrix metalloproteinase family of zinc-dependent endopeptidases that play crucial roles in extracellular matrix remodeling [3]. The enzyme specifically targets native type II collagen, aggressively cleaving its triple-helical structure, which constitutes the fundamental framework of articular cartilage [2]. This targeted mechanism is particularly relevant since type II collagen degradation represents a key pathological process in osteoarthritis progression.

The selectivity profile of this compound is remarkable, demonstrating over 2,600-fold selectivity for MMP-13 compared to other related metalloenzymes [1]. This high specificity is crucial for minimizing off-target effects that have plagued broader-spectrum MMP inhibitors in clinical development, as selective inhibition preserves physiological functions of other MMPs in tissue homeostasis.

Experimental Protocols

Cell-Free MMP-13 Inhibition Assay

This protocol measures direct enzymatic inhibition using fluorescence-based methodology [1].

Reagents and Buffers:

- Assay Buffer Composition: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35 [1]

- Enzyme Preparation: pro-MMP-13 activated with 1 mM aminophenylmercuric acetate (APMA) in assay buffer at 37°C for 2 hours [1]

- Substrate: Fluorescence peptide (Cy3-PLGLK(Cy5Q)AR-NH₂) [1]

- Inhibitor Preparation: Serial dilutions of this compound in DMSO (final concentration range typically 0.1 pM to 100 nM)

Procedure:

- Prepare reaction mixtures containing activated MMP-13 and fluorescence peptide substrate in assay buffer

- Add varying concentrations of this compound inhibitor (include negative control with DMSO only)

- Incubate at 37°C for 40 minutes

- Terminate reactions by adding EDTA (pH 8.0) to chelate zinc ions essential for MMP activity

- Measure fluorescence increase using a spectrofluorimeter

- Calculate enzyme activity percentage:

Enzyme activity (%) = [(X - C)/(T - C)] × 100- Where X = fluorescence count with inhibitor, T = fluorescence count without inhibitor, C = fluorescence count with EDTA (blank) [1]

- Determine IC₅₀ values using iterative fitting of concentration-response data

Bovine Nasal Cartilage Explant Assay

This tissue-based system evaluates functional inhibition of collagen degradation in a physiologically relevant context [1].

Reagents and Media:

- Culture Medium: 1:1 (v/v) mixture of DMEM/F-12 medium containing 20 μg/mL gentamycin, 50 μg/mL streptomycin, and 50 U/mL penicillin [1]

- Stimulation Cocktail: 10 ng/mL IL-1β and 50 ng/mL oncostatin M in culture medium [1]

- Papain Digestion Solution: For complete digestion of remaining cartilage after experiment

Procedure:

- Obtain bovine nasal septum cartilage and slice into approximately 1 mm³ cubes

- Pre-culture explants in DMEM/F-12 medium with 10% fetal calf serum overnight

- Transfer individual cartilage cubes to wells of a 96-well plate with 100 μL of culture medium

- Treat with stimulation cocktail (IL-1β + oncostatin M) in presence or absence of this compound test compounds

- Incubate for 2 weeks at 37°C, replacing supernatants with fresh medium containing identical test compounds every 7 days

- Collect and store supernatants at -20°C until assay

- At endpoint, digest remaining cartilage completely with papain

- Quantify hydroxyproline release in media using chloramine T and p-dimethylaminobenzaldehyde

- Calculate percentage inhibition of collagen degradation:

% inhibition = [(% collagen degradation with IL-1β/OSM) - (% collagen degradation with IL-1β/OSM/T-26c)] / [(% collagen degradation with IL-1β/OSM) - (% collagen degradation without additives)] × 100[1]

Alternative Fluorometric Collagen Degradation Assay

For researchers without access to cartilage explant systems, this biochemical assay provides a complementary approach [4] [3].

Reagents:

- Substrate: Fluorescently quenched collagen or gelatin (commercially available as FITC-labeled substrates) [4] [3]

- Assay Buffer: Collagenase-friendly buffer (typically containing Ca²⁺ ions essential for MMP activity) [4]

- Enzyme Source: Activated MMP-13 or biological samples containing collagenase activity

Procedure:

- Immobilize fluorescently quenched gelatin (Gel-FITC) at the bottom of microplate wells [3]

- Incubate with enzyme source (activated MMP-13 or synovial fluid samples) in appropriate buffer

- During incubation, collagenases digest gelatin substrate, liberating fluorophore

- Measure increasing fluorescent signal using a microplate reader [4] [3]

- Quantify collagenase activity by comparing to standard curve

- Include this compound at various concentrations to demonstrate concentration-dependent inhibition

Data Analysis and Interpretation

The experimental workflow for assessing this compound efficacy involves multiple complementary approaches, as visualized below:

Troubleshooting and Optimization

Low Inhibition in Cartilage Explant Assay:

- Ensure proper cartilage cube size (approximately 1 mm³) for adequate nutrient and compound penetration [1]

- Verify cytokine activity and concentration in stimulation cocktail

- Pre-incubate this compound with explants before adding stimulators for enhanced efficacy

High Variability in Hydroxyproline Measurements:

- Standardize papain digestion conditions across all samples

- Include internal hydroxyproline standards in each assay plate

- Ensure complete cartilage digestion before hydroxyproline measurement

Inconsistent Results in Fluorometric Assays:

- Confirm substrate integrity and avoid repeated freeze-thaw cycles

- Optimize incubation time to remain within linear detection range

- Include appropriate controls (enzyme-only, substrate-only, inhibitor-only)

Applications in Drug Development

This compound serves as both a tool compound for understanding MMP-13 biology and a lead structure for therapeutic development. The compound's exceptional potency and selectivity profile make it particularly valuable for:

- Target Validation Studies: Confirming MMP-13 as a therapeutic target in osteoarthritis models

- Lead Optimization: Establishing structure-activity relationships for MMP-13 inhibitors

- Biomarker Development: Correlating MMP-13 inhibition with collagen degradation markers like CTX-II [5]

- Preclinical Efficacy Models: Demonstrating disease-modifying potential in animal models of osteoarthritis

The high oral bioavailability observed with disodium salt formulations of this compound in guinea pigs (AUC = 8357 ng·h/mL) further supports its utility as a development candidate for oral administration [1].

Reference List

- Abcam. (2017). Collagen Degradation/Zymography Assay Kit (Fluorometric). [4]

- PMC. (2024). Screening of MMP-13 Inhibitors Using a GelMA-Alginate Hydrogel Model. Polymers, 16(11), 1572. [2]

- SpringerLink. (2010). Collagen Degradation Assays. In Matrix Metalloproteinase Protocols. [6]

- Transplant Proceedings. (2008). Development and characterization of a collagen degradation assay to assess purified collagenase used in islet isolation. [7]

- BMC Biotechnology. (2024). Validation of a rapid collagenase activity detection technique based on fluorescent quenched gelatin with synovial fluid samples. [3]

- TargetMol. (2022). This compound Compound Data Sheet. [1]

- Arthritis Research & Therapy. (2009). The response to oestrogen deprivation of the cartilage collagen degradation marker, CTX-II, is unique compared with other markers of collagen turnover. [5]

References

- 1. - T | MMP | TargetMol 26 c [targetmol.com]

- 2. Screening of MMP-13 Inhibitors Using a GelMA-Alginate ... [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a rapid collagenase activity detection technique based on... [bmcbiotechnol.biomedcentral.com]

- 4. /Zymography Collagen Kit (Fluorometric) | Abcam Degradation Assay [abcam.com]

- 5. The response to oestrogen deprivation of the cartilage collagen ... [arthritis-research.biomedcentral.com]

- 6. | SpringerLink Collagen Degradation Assays [link.springer.com]

- 7. Development and characterization of a collagen to... degradation assay [pubmed.ncbi.nlm.nih.gov]

T-26c IL-1β and oncostatin M stimulation method

Oncostatin M (OSM) Stimulation Protocol

This protocol is synthesized from recent studies investigating OSM's effects on endothelial cells, dorsal root ganglion (DRG) cells, and sensory nerves [1] [2] [3].

Detailed Workflow:

- Recombinant OSM Preparation: Reconstitute recombinant human or mouse OSM protein according to the manufacturer's instructions to create a stock solution. Aliquot and store at recommended temperatures to avoid repeated freeze-thaw cycles.

- Cell Seeding and Culture: Plate your cells (e.g., HMEC-1 microvascular endothelial cells or primary DRG neurons) in appropriate culture vessels and growth medium. Allow cells to adhere and reach the desired confluence (e.g., 60-80% for most cell lines).

- Stimulation: Replace the culture medium with fresh medium containing the working concentration of OSM. The table below summarizes effective concentrations and durations used in recent studies.

- Inhibition Studies (Optional): To investigate specific signaling pathways, pre-treat cells with pathway inhibitors for about one hour before adding OSM. Commonly used inhibitors include [2] [3]:

- STAT3 inhibitor (e.g., Stattic, 5 µM)

- ERK inhibitor (e.g., U0126, 5 µM)

- p38 MAPK inhibitor (e.g., SB203580, 5 µM)

- JNK inhibitor (e.g., SP600125, 5 µM)

- Post-Stimulation Analysis: After the incubation period, collect cells or supernatant for downstream analysis such as RNA sequencing, Western blotting, or immunofluorescence.

Quantitative Data for OSM Stimulation:

| Cell Type / Model | OSM Concentration | Incubation Time | Key Outcomes |

|---|---|---|---|

| Human microvasculature ECs (HMEC-1) [1] | Not Specified | 24 hours | Epigenetic reprogramming; ↑ KAT6B, H3K14ac |

| Primary mouse DRG cells [2] [3] | 100 ng/mL | 6-8 days | Significant neurite outgrowth |

| Mouse skin (in vivo) [2] [3] | 100 ng (subcutaneous) | Every 3-4 days for 2 months | Increased nerve elongation & skin hypersensitivity |

The following diagram illustrates the core OSM signaling pathways that lead to these cellular responses, integrating information from multiple sources [1] [4] [5]:

IL-1β Stimulation Protocol

While the search results confirm IL-1β's importance in various models [6], the retrieved protocols are embedded in specific disease contexts like preterm prelabor rupture of membranes (pPROM). The parameters below are from a 2025 study using primary human amniotic epithelial cells (hAECs) and tissue explants [6].

Detailed Workflow:

- Recombinant IL-1β Preparation: Reconstitute recombinant human IL-1β to create a stock solution. Aliquot and store as recommended.

- Cell Culture and Pre-treatment: Culture cells or tissue explants in standard conditions. For studies involving gene knockdown, transduce cells with lentiviral vectors (e.g., shRNA against ADAMTS9) 8 hours prior to IL-1β stimulation [6].

- Stimulation and Inhibition: Replace medium with one containing IL-1β at the working concentration. To probe the role of the NF-κB pathway, a common downstream pathway, pre-treat cells with an NF-κB inhibitor (e.g., BAY 11-7082) for one hour before adding IL-1β [6].

- Analysis: After incubation, process samples for analysis (e.g., ELISA, Western blot, ChIP, luciferase assays).

Quantitative Data for IL-1β Stimulation:

| Cell Type / Model | IL-1β Concentration | Incubation Time | Key Outcomes |

|---|---|---|---|

| Primary human amniotic epithelial cells (hAECs) [6] | 10 ng/mL | Not Specified | ↑ ADAMTS9 & POFUT2 expression; ECM remodeling |

| Human fetal membrane-decidua explants [6] | 10 ng/mL | Not Specified | Fetal membrane weakening |

Critical Considerations for Experimental Design

When adapting these protocols for the T-26c cell line, please consider the following:

- Cell Line Specificity: The lack of a direct reference for this compound means you will need to optimize conditions. Begin with the concentrations listed and perform a dose-response (e.g., 1-100 ng/mL) and time-course experiment to determine the optimal parameters for your specific research questions.

- Receptor Expression: Ensure the this compound cell line expresses the relevant receptors. For OSM, this includes the type II receptor (OSMRβ/gp130) for most documented effects, or the type I receptor (LIFR/gp130) [4] [5] [7]. For IL-1β, confirm expression of the IL-1 receptor (IL-1R1) [6].

- Downstream Validation: Whatever your readout, plan to validate that the signaling pathways are activated as expected. This could involve Western blotting to detect phosphorylated STAT3 for OSM or phosphorylated p65/IKBα for IL-1β-induced NF-κB activation.

Conclusion and Adaptation Guide

The provided OSM and IL-1β stimulation protocols offer a solid, referenced foundation based on current literature. To apply them to the this compound cell line:

- Confirm Receptor Presence: Use RT-PCR or flow cytometry to check for OSMRβ/gp130 and IL-1R1 expression.

- Establish Baseline: Run pilot experiments using the suggested concentrations and times, measuring a key downstream target (e.g., p-STAT3 for OSM) to confirm pathway activation.

- Optimize Systematically: Titrate the cytokine concentration and vary the stimulation time to find the ideal window for your specific phenotypic or molecular endpoint.

References

- 1. Oncostatin M induces epigenetic reprogramming in renal ... [nature.com]

- 2. Oncostatin M enhances the lengthening of sensory nerves ... [pubmed.ncbi.nlm.nih.gov]

- 3. Oncostatin M enhances the lengthening of sensory nerves ... [frontiersin.org]

- 4. Signaling network of Oncostatin M pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oncostatin M (OSM) Signaling Pathways [rndsystems.com]

- 6. - IL ADAMTS9 expression and contributes to preterm... 1 β stimulates [biosignaling.biomedcentral.com]

- 7. Oncostatin M signaling (WP2374) - Homo sapiens [wikipathways.org]

T-26c hydroxyproline release measurement

Pharmacological Profile of T-26c

The table below summarizes the key biochemical and in vitro characteristics of this compound:

| Property | Description / Value |

|---|---|

| Target | Matrix Metalloproteinase-13 (MMP-13) [1] |

| IC₅₀ (cell-free assay) | 6.75 pM (picoMolar) [1] |

| Selectivity | >2,600-fold selectivity over related metalloenzymes [1] |

| In Vitro Model | Bovine nasal cartilage explants stimulated with IL-1β and Oncostatin M [1] |

| Key In Vitro Result | 87.4% inhibition of collagen degradation at 0.1 μM [1] |

| In Vivo Pharmacokinetics | Good oral absorption in guinea pigs; disodium salt formulation showed improved AUC and Cmax [1] |

Detailed Experimental Protocol: Hydroxyproline Release Assay

This protocol details the cartilage explant assay used to measure the inhibitory effect of this compound on collagen breakdown, with hydroxyproline release as the primary readout [1].

Part 1: Cartilage Explant Culture and Treatment

- Tissue Preparation: Slice bovine nasal septum cartilage and maintain slices in DMEM/F-12 medium supplemented with 10% fetal calf serum overnight [1].

- Equilibration: Culture the confirmed sterile slices in a defined culture medium (DMEM/F-12 with gentamycin, streptomycin, and penicillin) for two days at 37°C [1].

- Experimental Setup: Cut the cartilage into small cubes (approximately 1 mm³) and transfer individual cubes into wells of a 96-well plate, each containing 100 μL of culture medium [1].

- Stimulation and Treatment: For the collagen degradation assay, supplement the medium with:

- Stimulants: 10 ng/mL IL-1β and 50 ng/mL oncostatin M.

- Test Compound: this compound at the desired concentration (e.g., 0.1 μM). Include control wells with and without stimulants.

- Long-term Culture: Incubate the cartilage for two weeks. Replace the supernatant with fresh medium containing identical test compounds every seven days. Collect and store supernatants from day 7 and day 14 at -20°C until assayed [1].

Part 2: Hydroxyproline Measurement via Colorimetric Assay

The following method for measuring hydroxyproline is adapted from a standardized commercial kit and literature [2] [3]. All samples and standards should be run in duplicate.

Sample Hydrolysis:

- Transfer 100 μL of the collected supernatant or standard to a pressure-tight vial.

- Add 100 μL of concentrated hydrochloric acid (HCl, ~12 M), cap tightly.

- Hydrolyze at 120°C for 3 hours [2].

- After hydrolysis, add 5 mg of activated charcoal, mix, and centrifuge at 13,000 x g for 2 minutes to clarify [2].

- Transfer 10-50 μL of the clear supernatant to a new 96-well plate.

- Evaporate all wells (samples and standards) to complete dryness under vacuum or in a 60°C oven [2].

Preparation of Reagents:

- Chloramine T/Oxidation Buffer Mixture: Prepare fresh for immediate use. For each reaction well, mix 6 μL of Chloramine T Concentrate with 94 μL of Oxidation Buffer [2].

- Diluted DMAB Reagent: Prepare fresh, protected from light. For each well, mix 50 μL of DMAB Concentrate with 50 μL of Perchloric Acid/Isopropanol Solution [2].

Assay Procedure:

- Add 100 μL of the Chloramine T/Oxidation Buffer Mixture to each dried sample and standard well. Incubate at room temperature for 5 minutes to oxidize hydroxyproline [2] [3].

- Add 100 μL of the Diluted DMAB Reagent to each well. Incubate for 90 minutes at 60°C to develop the chromophore [2].

- Measure the absorbance at 560 nm (A560) using a spectrophotometric plate reader [2].

Data Calculation:

- Subtract the average absorbance of the blank (0 μg hydroxyproline) standards from all other readings.

- Generate a standard curve from the corrected absorbance values of the hydroxyproline standards.

- Determine the amount of hydroxyproline (μg) in unknown samples from the standard curve.

- Calculate the percentage of collagen degradation inhibition using the formula [1]:

% Inhibition = [(% Collagen Degradation with Stimulants) - (% Collagen Degradation with Stimulants and this compound)] / [(% Collagen Degradation with Stimulants) - (% Collagen Degradation without Stimulants)] * 100

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound.

Diagram 1: Visual summary of the experimental workflow for the this compound hydroxyproline release assay.

Diagram 2: Mechanism of this compound action. This compound potently inhibits MMP-13, blocking the collagen degradation pathway and reducing hydroxyproline release [1].

Key Technical Considerations

- Assay Sensitivity: The hydroxyproline assay is highly sensitive, with a linear detection range typically between 0.2–1.0 µg [2]. Testing several sample dilutions is recommended to ensure readings fall within the standard curve.

- Specificity of this compound: The exceptional selectivity of this compound for MMP-13 over other MMPs (>2,600-fold) strengthens the conclusion that observed effects are due to MMP-13 inhibition and not off-target activity [1].

- Reagent Stability: The oxidized hydroxyproline forms a chromophore with DMAB (Ehrlich's reagent) measured at 560 nm [2] [3]. Be aware that the Chloramine T and DMAB assay reagents are stable for only 2–3 hours after preparation and must be used immediately [2].

References

Comprehensive Research Application Notes: T-26c Solubility, Formulation, and Experimental Protocols

Introduction to T-26c as a Research Tool